4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine
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Overview
Description
4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperazine ring substituted with a 2-chlorobenzyl group and a 2,5-dimethoxyphenylmethylidene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Substitution with 2-Chlorobenzyl Group: The piperazine core is then reacted with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form the 2-chlorobenzyl-substituted piperazine.
Condensation with 2,5-Dimethoxybenzaldehyde: The final step involves the condensation of the 2-chlorobenzyl-substituted piperazine with 2,5-dimethoxybenzaldehyde in the presence of an acid catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or benzyl derivatives.
Scientific Research Applications
4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Uniqueness
4-(2-chlorobenzyl)-N-[(E)-(2,5-dimethoxyphenyl)methylidene]-1-piperazinamine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a dimethoxyphenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H24ClN3O2 |
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Molecular Weight |
373.9 g/mol |
IUPAC Name |
(E)-N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(2,5-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H24ClN3O2/c1-25-18-7-8-20(26-2)17(13-18)14-22-24-11-9-23(10-12-24)15-16-5-3-4-6-19(16)21/h3-8,13-14H,9-12,15H2,1-2H3/b22-14+ |
InChI Key |
CDRUTTYUDIMIMX-HYARGMPZSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N2CCN(CC2)CC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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